L-Glutamic acid,4-diamino-6-pteridinyl)ethyl]benzoyl]-

In vivo antitumor efficacy L1210 leukemia model Increased lifespan

10-Deazaaminopterin (10-DAM; CAS 52454-37-2), systematically designated as L-Glutamic acid, N-[4-[2-(2,4-diamino-6-pteridinyl)ethyl]benzoyl]-, is a classical 4-aminopteroyl antifolate belonging to the 10-deazaaminopterin series. It acts as a potent, competitive inhibitor of dihydrofolate reductase (DHFR), the primary intracellular target of antifolate chemotherapy.

Molecular Formula C20H21N7O5
Molecular Weight 439.4 g/mol
CAS No. 52454-37-2
Cat. No. B1664510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Glutamic acid,4-diamino-6-pteridinyl)ethyl]benzoyl]-
CAS52454-37-2
Synonyms10-deaza-aminopterin
10-deazaaminopterin
10-deazaaminopterin hydrochloride
10-deazaaminopterin monohydrochloride
10-deazaaminopterin, sodium salt
10-deazaminopterin
Molecular FormulaC20H21N7O5
Molecular Weight439.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C20H21N7O5/c21-16-15-17(27-20(22)26-16)23-9-12(24-15)6-3-10-1-4-11(5-2-10)18(30)25-13(19(31)32)7-8-14(28)29/h1-2,4-5,9,13H,3,6-8H2,(H,25,30)(H,28,29)(H,31,32)(H4,21,22,23,26,27)
InChIKeyLGFLRHWJJKLPCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





10-Deazaaminopterin (CAS 52454-37-2): A 10-Deaza Classical Antifolate with Demonstrated Preclinical and Clinical Differentiation from Methotrexate


10-Deazaaminopterin (10-DAM; CAS 52454-37-2), systematically designated as L-Glutamic acid, N-[4-[2-(2,4-diamino-6-pteridinyl)ethyl]benzoyl]-, is a classical 4-aminopteroyl antifolate belonging to the 10-deazaaminopterin series [1]. It acts as a potent, competitive inhibitor of dihydrofolate reductase (DHFR), the primary intracellular target of antifolate chemotherapy [2]. The defining structural feature of 10-DAM is the replacement of the N10 nitrogen of the 4-aminopteroyl scaffold with a methylene (–CH2–) bridge, a modification that differentially alters mediated membrane transport, intracellular polyglutamylation kinetics, and the therapeutic index relative to methotrexate (MTX) and aminopterin (AMT) while preserving nanomolar-range DHFR affinity [1].

Why Methotrexate or Aminopterin Cannot Simply Replace 10-Deazaaminopterin (CAS 52454-37-2) in Preclinical or Clinical Research


Although 10-deazaaminopterin, methotrexate (MTX), and aminopterin (AMT) all target DHFR, the C10-methylene substitution in 10-DAM produces a fundamentally different pharmacological profile that precludes interchangeable use. Structural modification at the N10/C10 position has little effect on DHFR inhibition potency but profoundly alters mediated membrane transport kinetics: the influx Km of 10-DAM in L1210, Ehrlich, and S180 tumor cells is 4- to 14-fold lower than that of MTX, resulting in enhanced cellular accumulation [1]. Furthermore, the four folate analogs exhibit markedly different substrate activities for folylpolyglutamyl synthetase (FPGS), with polyglutamylation rates ordered AMT > 10-ethyl-10-deazaaminopterin > MTX > 10-DAM in L1210 cells, producing distinct intracellular retention and target engagement kinetics [2]. These transport and metabolism differences translate to divergent cytotoxicity, antitumor efficacy, and clinical tolerability profiles that cannot be extrapolated from one antifolate to another.

Quantitative Differentiation Evidence for 10-Deazaaminopterin (CAS 52454-37-2) Versus Closest Antifolate Analogs


In Vivo Antitumor Efficacy: 10-Deazaaminopterin Delivers Superior Survival Benefit Over Methotrexate in Murine L1210 Leukemia

In a direct head-to-head murine study, 10-deazaaminopterin administered subcutaneously (6–12 mg/kg q2d × 5) produced a maximum increase in lifespan (ILS) of +171.2% against L1210 leukemia compared to +149.8% for methotrexate (MTX) under identical dosing conditions [1]. A confirmatory study at equitoxic (LD10) dosages demonstrated ILS values of +178% for 10-DAM versus +151% for MTX against the same L1210 model [2]. Following oral administration (3–6 mg/kg q2d × 5), the differential widened further: 10-DAM achieved +122.8% ILS versus only +57% for MTX, representing an approximately 2.2-fold greater survival prolongation [1]. Against solid tumors, the relative tumor volumes (treated/control × 100%) at 6 mg/kg q1d × 5 favored 10-DAM over MTX: 12% vs. 41% for Sarcoma 180, 16% vs. 31% for Taper liver tumor, and 20% vs. 30% for Ehrlich carcinoma [1].

In vivo antitumor efficacy L1210 leukemia model Increased lifespan Methotrexate comparator

Cellular Membrane Transport: 4- to 14-Fold Lower Influx Km for 10-Deazaaminopterin Relative to Methotrexate in Tumor Cells

A systematic biochemical characterization of 10-deazaaminopterin series analogs revealed that the C10-methylene modification produces transport properties distinctly different from MTX. In L1210, Ehrlich, and S180 murine tumor cell lines, 10-DAM, its 10-alkyl derivatives, and aminopterin all exhibited influx Vmax values comparable to MTX, but influx Km values were 4- to 14-fold lower than those of MTX [1]. The key structural determinant is the absence of the N10-methyl group: substitution at N10 (as in MTX) reduces influx potential, whereas substitution at C10 (as in 10-DAM) preserves high-affinity carrier-mediated uptake. This translates to greater net cellular accumulation of 10-DAM at equivalent extracellular concentrations in tumor cells [1]. Importantly, in normal proliferative intestinal epithelium, the transport advantage is diminished, suggesting a degree of tumor-selective uptake that contributes to the improved therapeutic index observed in vivo [1].

Reduced folate carrier Membrane transport kinetics Influx Km Tumor cell drug accumulation

Cytotoxic Potency: 3- to 14-Fold Greater Activity of 10-Deazaaminopterin Versus Methotrexate Across Human and Murine Tumor Cell Lines

In a comprehensive cytotoxicity study employing a 3-hour clonogenic assay, 10-deazaaminopterin demonstrated 3- to 10-fold greater potency than MTX against murine L1210 leukemia cells and 7- to 14-fold greater potency against human Manca B-cell leukemia cells [1]. The four antifolates tested (MTX, AMT, 10-DAM, and 10-ethyl-10-deazaaminopterin) were approximately equipotent within each cell type except for MTX, which was consistently the least potent [1]. In murine Sarcoma 180 cells, 10-DAM retained a 5- to 10-fold potency advantage over MTX, although it was 5- to 10-fold less potent than its 10-ethyl analog in this particular cell line [1]. The cytotoxicity data were qualitatively consistent with observed differences in transport properties and polyglutamylation rates [1]. These findings demonstrate that the 10-deaza scaffold confers enhanced cytotoxic potency over MTX across multiple cell lineages, while the introduction of a 10-alkyl substituent (as in the 10-ethyl analog) further modulates cell-type-specific activity.

Cytotoxicity Clonogenic assay L1210 leukemia Manca B-cell leukemia Methotrexate resistance

Clinical Rheumatoid Arthritis: Double-Blind, Randomized Evidence of Comparable Efficacy and Safety to Methotrexate at 15 Weeks

A 15-week prospective, double-blind, randomized controlled trial directly compared 10-deazaaminopterin with methotrexate in 26 patients with rheumatoid arthritis (RA) [1]. Both treatment groups demonstrated significant improvement across all measured clinical parameters, and the drugs were well tolerated. Only one patient in the 10-DAM group withdrew due to side effects [1]. The study concluded that 10-DAM is at least as beneficial as MTX for RA treatment within the trial period [1]. A subsequent 1-year continuation double-blind study (10-DAM n=10; MTX n=8) confirmed comparable long-term safety and efficacy profiles: one 10-DAM-treated patient and two MTX-treated patients experienced transient side effects, while one MTX-treated patient discontinued due to recurrent nausea [2]. These clinical data establish 10-DAM as a molecule with demonstrated human tolerability and disease-modifying activity that is at minimum non-inferior to the gold-standard antifolate MTX in RA.

Rheumatoid arthritis Double-blind randomized controlled trial Disease-modifying antirheumatic drug Clinical safety

Differential Polyglutamylation Kinetics: 10-Deazaaminopterin Exhibits the Slowest Polyglutamate Accumulation Rate Among Four Classical Antifolates

In a direct comparative study of four folate analogs under conditions of equivalent drug entry rates, the relative rates of polyglutamate accumulation in L1210 and Sarcoma 180 cells ranked: aminopterin (AMT) > 10-ethyl-10-deazaaminopterin (10-EDAM) > methotrexate (MTX) > 10-deazaaminopterin (10-DAM) [1]. In Manca human B-cell leukemia cells, the order shifted to 10-EDAM ≈ AMT > 10-DAM > MTX, indicating cell-type-dependent FPGS substrate preferences [1]. Despite having the slowest polyglutamylation rate among the four analogs, 10-DAM still achieved 85–95% of total intracellular drug in polyglutamate forms by 24 hours in L1210 cells, predominantly as tetra- and higher polyglutamates [1]. A complementary DHFR inhibition study showed that polyglutamylation of 10-DAM produces a complex, non-monotonic effect on DHFR inhibitory potency (IC50 increases up to 3 Glu residues, then decreases at 4–5 Glu residues), in contrast to MTX where each additional glutamate residue produces a stepwise decrease in IC50 [2]. This distinct metabolic behavior means intracellular drug retention and target engagement kinetics for 10-DAM cannot be extrapolated from MTX or AMT data.

Polyglutamylation Folylpolyglutamyl synthetase Intracellular drug retention Antifolate metabolism

Thymidylate Synthase Inhibition: 10-Deazaaminopterin Is a Noncompetitive Inhibitor (Ki = 220 μM) with Distinct Mode of Action Versus the 10-Ethyl Analog

Beyond its primary DHFR target, 10-deazaaminopterin and its 10-alkyl derivatives inhibit human thymidylate synthase (TMPS) from acute myeloblastic leukemia cells, with important structural determinants of potency and mechanism. 10-DAM monoglutamate inhibits TMPS with a Ki of 220 μM in a noncompetitive fashion with respect to 5,10-methylenetetrahydropteroylglutamate [1]. In contrast, 10-ethyl-10-deazaaminopterin monoglutamate inhibits TMPS with a Ki of 410 μM in a competitive fashion [1]. Alkylation at the 10-position progressively decreased TMPS inhibition, with IC50 values increasing in the order: 10-DAM < 10,10-dimethyl < 10-methyl < 10-ethyl derivative [1]. Polyglutamylation dramatically enhanced TMPS inhibitory potency: 10-DAM tetraglutamate was 138-fold more active than the 10-DAM monoglutamate, while 10-EDAM triglutamate was >51-fold more active than its monoglutamate [1]. In comparative terms, MTX polyglutamates were 15- to 30-fold more inhibitory toward L. casei thymidylate synthase than corresponding 10-DAM polyglutamates [1], indicating that while 10-DAM does inhibit TMPS, the 10-deaza scaffold reduces TS-directed off-target activity compared with MTX.

Thymidylate synthase Noncompetitive inhibition Enzyme kinetics Secondary pharmacology

Optimal Research and Industrial Application Scenarios for 10-Deazaaminopterin (CAS 52454-37-2)


Preclinical Oncology Programs Requiring an Antifolate Backbone with Superior In Vivo Efficacy Over Methotrexate

For academic or industry oncology groups developing antifolate-based therapies, 10-DAM serves as an ideal reference compound or chemical starting point when the program objective is to improve upon methotrexate's in vivo antitumor efficacy. The direct head-to-head murine data demonstrating +171.2% versus +149.8% ILS (sc route) and +122.8% versus +57% ILS (oral route) in L1210 leukemia [1] provide quantitative benchmarks for efficacy differentiation. The broader spectrum of activity across ascites and solid tumor models [1] supports use in programs targeting diverse tumor histologies where MTX has shown limited single-agent activity.

Analytical Reference Standard and Process Impurity for Pralatrexate (Folotyn) Quality Control

10-Deazaaminopterin (CAS 52454-37-2) is cataloged as Pralatrexate Impurity 2 (also designated Pralatrexate Impurity 10 or Impurity PLQS-2) by multiple pharmacopeial reference standard suppliers [1]. Given that pralatrexate (10-propargyl-10-deazaaminopterin) is an FDA-approved drug (Folotyn) for relapsed/refractory peripheral T-cell lymphoma, 10-DAM is a critical reference material for analytical method development, forced degradation studies, batch-release testing, and stability-indicating HPLC method validation in both API manufacturing and finished dosage form quality control.

Antifolate Tool Compound for Investigating Structure-Transport-Metabolism Relationships in the Reduced Folate Carrier Pathway

The 4- to 14-fold lower influx Km of 10-DAM versus MTX [1], combined with its distinct polyglutamylation kinetics (slowest rate among four classical antifolates) [2], makes 10-DAM a valuable tool compound for dissecting the relative contributions of RFC-mediated transport versus FPGS-mediated polyglutamate trapping to overall antifolate cellular pharmacology. Its intermediate position in the polyglutamylation rate hierarchy—faster than MTX in some cell types (Manca) but slower in others (L1210, S180) [2]—enables cell-type-specific investigations of FPGS substrate recognition.

Clinical Autoimmune Disease Research Leveraging Demonstrated Human Tolerability in Rheumatoid Arthritis

For translational research programs exploring antifolate therapy in autoimmune or inflammatory diseases beyond oncology, 10-DAM offers a unique evidence package: the only compound in the 10-deazaaminopterin series with published double-blind, randomized clinical trial data versus MTX in rheumatoid arthritis [1]. The demonstration of comparable efficacy and safety to the gold-standard DMARD over 15 weeks and 1 year [1] provides a human tolerability benchmark supporting its use as a reference in preclinical autoimmune disease models, particularly where MTX serves as the standard-of-care comparator but alternative antifolate pharmacology is desired.

Quote Request

Request a Quote for L-Glutamic acid,4-diamino-6-pteridinyl)ethyl]benzoyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.